Tris(methylthio)methane

Description

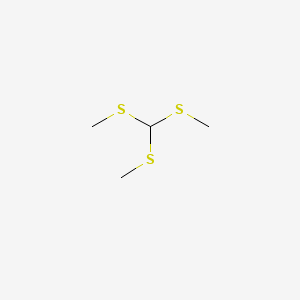

Structure

3D Structure

Properties

IUPAC Name |

tris(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMZQCCTZUJXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202528 | |

| Record name | Methane, tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-86-0 | |

| Record name | Methane, tris(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(methylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(methylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Tris(methylthio)methane

Abstract: This technical guide provides a comprehensive overview of Tris(methylthio)methane, a versatile trithioorthoformate with significant applications in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical properties, spectral characteristics, and chemical reactivity of this reagent. Emphasis is placed on the practical aspects of its synthesis, purification, and handling, as well as the mechanistic underpinnings of its utility as a synthetic building block, particularly as a masked carbonyl anion equivalent. Detailed experimental protocols and safety considerations are provided to ensure both efficacy and operational safety in a laboratory setting.

Introduction: The Role of Trithioorthoformates in Synthesis

Trithioorthoformates, the sulfur analogues of orthoformates, are a class of compounds that have carved a unique niche in the repertoire of synthetic organic chemistry. Among these, Tris(methylthio)methane (CAS No. 5418-86-0), also known as trimethyl trithioorthoformate, stands out for its stability, ease of handling, and versatile reactivity. Its primary role is as a precursor to the tris(methylthio)methyllithium carbanion, a potent nucleophile that serves as a synthetic equivalent (a synthon) for the formyl anion or a carboxyl anion, functionalities that are otherwise challenging to introduce directly.[1][2]

Understanding the physical and chemical properties of Tris(methylthio)methane is paramount for its effective and safe utilization. This guide aims to provide a detailed examination of these properties, grounded in established literature and practical laboratory experience, to empower scientists in leveraging this reagent to its full potential in complex molecule synthesis.

Core Physicochemical Properties

Tris(methylthio)methane is a colorless to pale yellow liquid under ambient conditions, characterized by a distinct earthy or truffle-like odor.[3] Its fundamental physical properties are summarized in Table 1, providing a critical reference for its handling, purification, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 5418-86-0 | |

| Molecular Formula | C₄H₁₀S₃ | |

| Molecular Weight | 154.32 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Earthy, mushroom, musty, truffle-like | [3] |

| Melting Point | 16 °C (60.8 °F) | |

| Boiling Point | 102 °C (216 °F) at 15 mmHg225-227 °C (437-441 °F) at 760 mmHg | |

| Density | 1.16 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.577 | |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| Solubility | Slightly soluble in water (est. 2060 mg/L at 25 °C). Miscible with many organic solvents. | [3][4] |

Table 1: Key Physical Properties of Tris(methylthio)methane

The relatively low melting point of 16 °C means that the compound may solidify if stored in a cool environment, which should be considered when planning for its transfer or use. Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.

Molecular Structure and Spectroscopic Signature

A thorough understanding of a reagent's spectroscopic data is fundamental for quality control and reaction monitoring. Tris(methylthio)methane has a simple, symmetric structure which gives rise to a clean and easily interpretable spectroscopic signature.

Figure 1: Molecular Structure of Tris(methylthio)methane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of Tris(methylthio)methane. Due to the molecule's symmetry, the spectra are simple.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct singlets.

-

A singlet corresponding to the nine equivalent protons of the three methyl (-SCH₃) groups. This peak typically appears around δ 2.1-2.2 ppm .

-

A singlet corresponding to the single methine proton (HC(S)₃). This peak is found further downfield, typically around δ 5.0-5.1 ppm , due to the deshielding effect of the three adjacent sulfur atoms. The integration ratio of these two peaks should be 9:1, providing a quick and reliable purity check.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is also straightforward, showing two signals.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present. The spectrum of Tris(methylthio)methane is characterized by the following absorptions:

-

C-H Stretching: Sharp peaks in the 2900-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methine C-H bonds.

-

C-H Bending: Bending vibrations for the methyl groups appear around 1430 cm⁻¹ and 1310 cm⁻¹ .

-

C-S Stretching: The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹ . The presence of multiple C-S bonds can lead to several absorptions in this area.

Mass Spectrometry (MS)

Under electron ionization (EI), Tris(methylthio)methane undergoes characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 154 is typically observed.[6]

-

Key Fragments: The most prominent fragment is often the [M - SCH₃]⁺ peak at m/z = 107 , resulting from the loss of a methylthio radical. This fragment is relatively stable. Further fragmentation can lead to the loss of another methylthio group or other rearrangements.[6][7]

Synthesis and Purification

A reliable and convenient synthesis of Tris(methylthio)methane is crucial for its application in research. A well-established method involves the reaction of a suitable trihalomethane with sodium thiomethoxide.[2]

Causality in Synthesis Design

The choice of starting materials is dictated by availability, reactivity, and safety. Bromoform (CHBr₃) is often preferred over chloroform (CHCl₃) or iodoform (CHI₃) as it offers a good balance of reactivity and stability. Sodium thiomethoxide (NaSMe) is a potent and readily available nucleophile. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or an alcohol like methanol to facilitate the nucleophilic substitution. The reaction proceeds via a series of Sₙ2 reactions where the thiomethoxide anion displaces the bromide ions.

Figure 2: General Workflow for the Synthesis of Tris(methylthio)methane

Model Experimental Protocol: Synthesis

This protocol is a representative model based on established chemical principles for trithioorthoformate synthesis.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (3.3 equivalents) to a solution of methanethiol (3.5 equivalents) in anhydrous methanol at 0 °C. Alternatively, use commercially available sodium thiomethoxide solution.

-

Reaction: Slowly add bromoform (1.0 equivalent) dropwise to the stirred solution of sodium thiomethoxide at 0 °C. An exothermic reaction will occur; maintain the temperature below 20 °C during the addition.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo.

Purification Protocol: Vacuum Distillation

The crude product is a yellow-to-brown oil. Purification is critical and is best achieved by vacuum distillation.

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Distillation: Heat the crude oil gently using an oil bath. Discard any initial low-boiling fractions.

-

Collection: Collect the fraction boiling at ~102 °C under a vacuum of ~15 mmHg . The pure product will be a colorless or pale yellow liquid.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of Tris(methylthio)methane lies in its ability to be deprotonated to form a nucleophilic carbanion.

Lithiation to Form a Formyl Anion Equivalent

The methine proton is acidic enough (pKa ≈ 31) to be removed by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The reaction is performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

Sources

- 1. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar [semanticscholar.org]

- 2. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]

- 4. organomation.com [organomation.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Methane, tris(methylthio)- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Tris(methylthio)methane

Abstract

Tris(methylthio)methane, CAS 5418-86-0, also known as trimethyl trithioorthoformate, is a sulfur-containing organic compound with the chemical formula (CH₃S)₃CH.[1] It serves as a crucial building block in organic synthesis, particularly as a masked equivalent of a carbonyl or carboxyl group, finding utility in the asymmetric synthesis of complex molecules like α-amino acids and natural butenolides.[1][2] Given its role as a key synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize tris(methylthio)methane, offering field-proven insights into data interpretation and acquisition.

Molecular Structure and Spectroscopic Implications

The structure of tris(methylthio)methane features a central methine carbon atom bonded to a hydrogen and three equivalent methylthio (-SCH₃) groups. This high degree of symmetry is the primary determinant of its spectroscopic signature, leading to simplified yet highly informative spectra. Understanding this structure is the first step in predicting and interpreting the data obtained from various analytical methods.

Caption: Molecular structure of tris(methylthio)methane, C₄H₁₀S₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tris(methylthio)methane, its structural symmetry results in a simple and clean NMR profile.

¹H NMR Analysis

Expertise & Experience: In a ¹H NMR spectrum, chemically equivalent protons resonate at the same frequency. Due to the free rotation around the C-S bonds, the nine protons of the three methyl (-SCH₃) groups are chemically equivalent. The single proton on the central methine (-CH) group is in a distinct chemical environment. Therefore, we confidently predict exactly two signals in the spectrum. The integration ratio of these signals should be 9:1, providing quantitative validation of the structure.

Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -SCH₃ (9H) | ~2.1-2.2 | Singlet (s) | 9 |

| -CH (SCH₃)₃ (1H) | ~4.9-5.1 | Singlet (s) | 1 |

Note: Exact chemical shifts can vary slightly based on the solvent and instrument.[3]

¹³C NMR Analysis

Expertise & Experience: Similar to the proton environment, the molecule possesses only two distinct types of carbon atoms. The three methyl carbons are chemically equivalent, and the central methine carbon is unique. This leads to the expectation of only two signals in the broadband proton-decoupled ¹³C NMR spectrum.

Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -SC H₃ | ~14-15 |

| -C H(SCH₃)₃ | ~53-54 |

Note: Data referenced from publicly available spectra.[3]

Experimental Protocol: NMR Spectrum Acquisition

Trustworthiness: This protocol ensures reproducible and high-quality data. The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single reference peak of residual CHCl₃ at δ 7.26 ppm. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to δ 0.00 ppm.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of tris(methylthio)methane into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the instrument onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm for ¹H; -10 to 220 ppm for ¹³C).

-

-

Acquisition:

-

For ¹H NMR: Acquire 8-16 scans with a 90° pulse and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire 128-512 scans using a standard broadband proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) may be needed for full quantitative accuracy, although it is less critical for simple peak counting.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to achieve a flat baseline and pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks for the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides crucial information about the functional groups present in a molecule. For tris(methylthio)methane, the key vibrational modes are the C-H stretching and bending from the methyl and methine groups, and the C-S stretching vibrations. The absence of strong absorptions for groups like O-H (3200-3600 cm⁻¹), C=O (1650-1800 cm⁻¹), or C≡N (2200-2260 cm⁻¹) is a key piece of evidence for confirming the compound's identity and purity.

Data Summary:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2980-3020 | C-H Stretch (Methine, sp³) | Medium-Weak |

| 2910-2940 | C-H Stretch (Methyl, sp³) | Strong |

| 1420-1450 | C-H Bend (Methyl, Asymmetric) | Medium |

| 1300-1320 | C-H Bend (Methyl, Symmetric) | Medium |

| 650-750 | C-S Stretch | Medium-Strong |

Note: Data interpreted from publicly available spectra.[3]

Experimental Protocol: ATR-IR Spectrum Acquisition

Trustworthiness: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible. A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

-

Background Collection: With the clean, empty crystal, collect a background spectrum (typically 32 scans). This is a critical self-validating step.

-

Sample Application: Place one to two drops of liquid tris(methylthio)methane directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. The molecular formula of tris(methylthio)methane is C₄H₁₀S₃, giving it a monoisotopic mass of approximately 153.99 Da.[4] The molecular ion (M⁺˙) peak should therefore appear at an m/z of 154.

A key validation feature arises from the natural abundance of sulfur isotopes. With three sulfur atoms, the isotopic pattern of the molecular ion is highly characteristic. We expect to see an M+2 peak (from one ³⁴S atom) with a relative abundance of approximately 13% of the M⁺˙ peak (3 x 4.21% abundance of ³⁴S). This provides high confidence in the elemental composition.

Fragmentation Analysis: The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. The C-S bonds are typically the weakest and most likely to cleave.

Data Summary:

| m/z (Mass/Charge) | Proposed Fragment | Identity | Significance |

|---|---|---|---|

| 154 | [C₄H₁₀S₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms Molecular Weight |

| 107 | [C₂H₇S₂]⁺ | [M - •SCH₃]⁺ | Loss of a thiomethyl radical |

| 75 | [CH₅S₂]⁺ | [HC(SCH₃)₂]⁺ | Cleavage product |

| 61 | [CH₅S]⁺ | [CH₃S=CH₂]⁺ | Rearrangement product |

| 47 | [CH₃S]⁺ | Thiomethyl cation | Common sulfur fragment |

Note: Data interpreted from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol: EI-MS Acquisition

Trustworthiness: This protocol describes a standard method for obtaining a reproducible EI mass spectrum. The 70 eV electron energy is an industry standard that provides sufficient energy for consistent ionization and fragmentation, allowing spectra to be reliably compared to library data like the NIST database.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like tris(methylthio)methane, a direct injection via a heated probe or introduction via Gas Chromatography (GC-MS) is appropriate.

-

Ionization: In the ion source, bombard the vaporized sample with electrons accelerated to 70 eV. This energy is sufficient to dislodge an electron, forming the positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The instrument software plots this abundance against the m/z ratio to create the mass spectrum.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique provides an orthogonal piece of information that, when combined, leads to an unambiguous structural assignment.

Caption: Integrated workflow for the structural verification of tris(methylthio)methane.

This workflow demonstrates a self-validating system. Mass spectrometry first confirms the molecular weight and elemental composition (C₄H₁₀S₃).[5] IR spectroscopy then confirms the presence of alkane (C-H) and thioether (C-S) functional groups while verifying the absence of other common functionalities.[3] Finally, NMR spectroscopy provides the definitive map of the molecular connectivity, showing the two distinct proton and carbon environments in the correct ratios, confirming the symmetric trithioorthoformate structure.[3] When all three datasets converge and are consistent with the proposed structure, the identity and purity of the compound can be established with the highest degree of confidence.

References

-

PubChem . Methane, tris(methylthio)-. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook . Methane, tris(methylthio)-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide . Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

The Good Scents Company . tris(methyl thio) methane. [Link]

-

Organic Letters . Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. ACS Publications. [Link]

-

Science Ready . Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ResearchGate . 1H and 13C NMR resonances for the coordinated methane ligand... [Link]

-

ChemBK . tris(methylthio)methane. [Link]

-

Human Metabolome Database . 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031317). [Link]

-

ACS Publications . Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent... [Link]

-

PubChemLite . Tris(methylthio)methane (C4H10S3). [Link]

-

PubChemLite . Tris(methylthio)methane (C4H10S3). [Link]

-

The Good Scents Company . EPI System Information for tris(methyl thio) methane 5418-86-0. [Link]

Sources

- 1. 三(甲基硫代)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tris(methylthio)methane (C4H10S3) [pubchemlite.lcsb.uni.lu]

- 5. Methane, tris(methylthio)- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Tris(methylthio)methane

Foreword: Unveiling the Synthetic Potential of a Versatile Reagent

In the landscape of modern organic synthesis, the pursuit of reagents that offer both versatility and precision is paramount. Tris(methylthio)methane, also known as trimethyl trithioorthoformate, stands as a testament to this endeavor. While its structure may appear unassuming, its true power lies in the chemical transformations it facilitates, particularly through its lithiated derivative. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the synthesis, purification, and application of this pivotal molecule. We will delve into the mechanistic underpinnings of its formation, offer detailed experimental protocols, and discuss the critical aspects of its purification to ensure the high purity required for sensitive downstream applications. Our focus will be on not just the "how," but the "why," fostering a deeper understanding of the chemical principles at play.

Core Concepts: The Chemistry of Tris(methylthio)methane

Tris(methylthio)methane [(CH₃S)₃CH] is a trithioorthoformate ester.[1][2] Its significance in organic chemistry stems primarily from its role as a precursor to the tris(methylthio)methyllithium carbanion, a potent acyl anion equivalent.[3][4][5][6] This concept of "umpolung," or the reversal of polarity, allows the typically electrophilic carbonyl carbon to react as a nucleophile, opening up a plethora of synthetic possibilities for carbon-carbon bond formation.

Umpolung and the Acyl Anion Synthon

Normally, a carbonyl carbon bears a partial positive charge, making it susceptible to attack by nucleophiles. The deprotonation of tris(methylthio)methane generates a nucleophilic carbanion that serves as a synthetic equivalent of a formyl or acyl anion. This "masked" carbonyl functionality can then be reacted with various electrophiles. Subsequent hydrolysis of the trithioorthoformate moiety regenerates the carbonyl group in the final product.

Synthesis of Tris(methylthio)methane: A Practical Approach

Several methods have been reported for the synthesis of tris(methylthio)methane. A convenient and commonly employed laboratory-scale synthesis involves the reaction of a suitable one-carbon electrophile with a methylthiolate source. One of the most accessible routes utilizes bromoform or chloroform as the carbon source and sodium thiomethoxide as the nucleophile.

Synthesis from Chloroform and Sodium Thiomethoxide

This method provides a reliable route to tris(methylthio)methane from readily available starting materials. The overall reaction involves the substitution of the three chlorine atoms of chloroform with methylthio groups.

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic substitution reactions. The highly nucleophilic thiomethoxide anion displaces the chloride ions from the chloroform molecule.

Caption: Reaction scheme for the synthesis of tris(methylthio)methane.

Experimental Protocol:

Materials:

-

Sodium thiomethoxide (CH₃SNa)

-

Chloroform (CHCl₃)

-

Anhydrous ethanol or methanol as solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium thiomethoxide in a suitable anhydrous alcohol (e.g., ethanol). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiomethoxide.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroform dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a pale yellow oil.

Purification: Achieving High Purity for Synthetic Applications

The purity of tris(methylthio)methane is crucial for its successful use in subsequent reactions, especially for the generation of the sensitive lithiated species. The primary method for purifying the crude product is vacuum distillation.

Purification by Vacuum Distillation

Vacuum distillation is employed to separate tris(methylthio)methane from less volatile impurities and any high-boiling residual solvent. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.

Experimental Protocol:

Apparatus:

-

Short-path distillation apparatus or a standard distillation setup with a vacuum adapter

-

Round-bottom flask

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Cold trap

Procedure:

-

Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Place the crude tris(methylthio)methane in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Connect the apparatus to a vacuum pump, protected by a cold trap to condense any volatile materials.

-

Gradually reduce the pressure to the desired level. A typical pressure for this distillation is in the range of 1-15 mmHg.

-

Once the desired pressure is stable, begin heating the distillation flask gently.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point of tris(methylthio)methane is approximately 102 °C at 15 mmHg.[7][8]

-

Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

References

- 1. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methane, tris(methylthio)- [webbook.nist.gov]

- 3. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar [semanticscholar.org]

- 7. 三(甲基硫代)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]

Tris(methylthio)methane: A Versatile Acyclic Formyl Anion Equivalent for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. Traditional carbonyl chemistry dictates that the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. However, the ability to reverse this innate polarity—a concept known as "Umpolung"—unlocks powerful and non-obvious retrosynthetic disconnections.[1][2][3] This polarity inversion transforms a carbonyl carbon into a nucleophilic acyl anion synthon, enabling reactions that are otherwise impossible.[3][4]

The Corey-Seebach reaction, utilizing 1,3-dithianes, is a classic demonstration of this principle, providing a masked acyl anion that can react with a variety of electrophiles.[5][6][7] Building on this foundational concept, tris(methylthio)methane, (CH₃S)₃CH, has emerged as a highly effective and versatile acyclic equivalent of a formyl anion.[8] Its lithiated form, tris(methylthio)methyllithium, serves as a potent nucleophile that can introduce a masked carboxyl or formyl group, which can then be unmasked to reveal a diverse array of functionalities.[9][10]

This guide provides a comprehensive overview of tris(methylthio)methane, detailing its properties, the generation of its nucleophilic anion, its diverse reactivity, and its application in complex synthetic strategies, particularly in the asymmetric synthesis of valuable chiral building blocks.

The Principle of Umpolung: Inverting Carbonyl Reactivity

The carbonyl group is inherently electrophilic at the carbon atom due to the high electronegativity of oxygen. This "normal" reactivity allows for the formation of C-Nu bonds. Umpolung chemistry seeks to reverse this, making the carbonyl carbon nucleophilic to facilitate the formation of C-E bonds, where E is an electrophile.[1][4][11] This is achieved by converting the carbonyl into a derivative, such as a thioacetal, where an adjacent proton can be abstracted by a strong base to generate a stabilized carbanion.[3][12] This carbanion is a synthetic equivalent of a formyl or acyl anion.

Tris(methylthio)methane: Properties and Preparation

Tris(methylthio)methane is a commercially available, colorless to yellow liquid that serves as an excellent precursor to the tris(methylthio)methyllithium reagent.[13][14] Its acyclic nature offers different solubility and reactivity profiles compared to its cyclic counterpart, 1,3-dithiane.

| Property | Value | Reference |

| CAS Number | 5418-86-0 | [8][15] |

| Molecular Formula | C₄H₁₀S₃ | [15][16] |

| Molecular Weight | 154.32 g/mol | [8][16] |

| Boiling Point | 102 °C / 15 mmHg | [8][13] |

| Density | 1.16 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.577 | [8] |

A convenient laboratory-scale synthesis has been developed for this reagent, making it readily accessible even if not commercially procured.[9]

Generation and Reactivity of the Formyl Anion Equivalent

The core of this reagent's utility lies in the generation of its corresponding carbanion, tris(methylthio)methyllithium. This is achieved through the deprotonation of the acidic methine proton using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).[9]

The resulting lithiated species is a powerful nucleophile that readily reacts with a wide range of electrophiles.[10] The subsequent adduct, a trithioorthoformate derivative, serves as a stable, masked carbonyl that can be carried through several synthetic steps before being hydrolyzed to the desired product.[9][17]

The versatility of tris(methylthio)methyllithium is demonstrated by its successful reaction with a diverse set of electrophiles, leading to a variety of important structural motifs.

| Electrophile Class | Product after Hydrolysis | Reference |

| Alkyl Halides | Ketones / Aldehydes | [9] |

| Epoxides | β-Hydroxy Esters/Ketones | [18][19] |

| Aldehydes / Ketones | α-Hydroxy Ketones | [19][20] |

| Nonracemic Sulfinimines | α-Amino Acids and Derivatives | [10][17][21] |

| Acyl Halides / Esters | 1,2-Diketones / α-Ketoesters | [12][20] |

Key Application: Asymmetric Synthesis of α-Amino Acids

A powerful modern application of tris(methylthio)methyllithium is its diastereoselective addition to nonracemic sulfinimines.[10][21] This strategy provides efficient access to enantiopure α-amino acid derivatives, which are fundamental building blocks in drug development.[17] The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the bulky tris(methylthio)methyl anion to one face of the C=N bond with excellent diastereoselectivity.[17]

The resulting α-sulfinamido trithioformates are versatile intermediates.[10] The trithioformate group can be "unmasked" under specific conditions to yield not just the carboxylic acid, but also esters, thioesters, amides, and even peptides, without epimerization of the newly formed chiral center.[17][21]

Experimental Protocol: Diastereoselective Synthesis of an α-Amino Acid Precursor

This protocol describes the addition of lithio tris(methylthio)methane to a nonracemic N-tert-butanesulfinimine, a key step in the asymmetric synthesis of α-amino acids.[17]

Materials:

-

Tris(methylthio)methane, (CH₃S)₃CH

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N-tert-butylsulfinyl aldimine (derived from an aldehyde)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

System Preparation (Self-Validation): Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. The system must be maintained under a positive pressure of dry nitrogen throughout the reaction to rigorously exclude atmospheric moisture, which would quench the lithiated anion.

-

Reagent Preparation: In the prepared flask, dissolve tris(methylthio)methane (1.2 equivalents) in anhydrous THF (approx. 0.1 M).

-

Anion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and decomposition of the organolithium species. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 30 minutes. The formation of the lithiated anion is the cornerstone of the reaction's success.

-

Electrophile Addition: In a separate flame-dried flask, dissolve the N-tert-butylsulfinyl aldimine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold solution of lithio tris(methylthio)methane.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Stir at -78 °C until the starting imine is consumed (typically 1-3 hours). The causality for the high diastereoselectivity observed is the steric hindrance imposed by the tert-butylsulfinyl group, which directs the incoming nucleophile.[17]

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-sulfinamido trithioformate. The reaction typically proceeds with excellent diastereoselectivity (>99:1).[17]

Unmasking the Functionality: Hydrolysis of the Trithioorthoformate

The final, critical step is the hydrolysis of the trithioorthoformate adduct to reveal the desired carbonyl functionality. Due to the stability of the thioacetal group, this often requires specific reagents.[4][22] Soft Lewis acids that have a high affinity for the soft sulfur atoms are particularly effective.[4]

Common methods include:

-

Mercury(II) Salts: Reagents like mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO) in aqueous acetone or methanol are classic and highly effective for this transformation.[19]

-

Acidic Hydrolysis: In some cases, strong aqueous acids like tetrafluoroboric acid (HBF₄) in solvents like DMSO can achieve the desired hydrolysis to a thiol ester.[9]

The choice of hydrolysis conditions can be tailored to access different functional groups directly from the trithioorthoformate intermediate, adding to the synthetic utility of the method.[10][17]

Conclusion

Tris(methylthio)methane stands as a powerful and versatile tool in the arsenal of the modern synthetic chemist. As an acyclic formyl anion equivalent, it provides a reliable method for inverting the polarity of the formyl group, enabling the construction of complex carbon skeletons. Its utility is highlighted in its reaction with a broad scope of electrophiles and its successful application in stereoselective synthesis, offering a robust pathway to valuable chiral building blocks like α-amino acids.[10][17] Understanding the principles behind its activation and the nuances of its subsequent hydrolysis allows researchers, scientists, and drug development professionals to leverage this reagent for innovative and efficient molecular design.

References

-

Corey–Seebach reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Umpolung - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Corey-Seebach Reaction - SynArchive. (n.d.). Retrieved January 5, 2026, from [Link]

-

Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Morris, R. (2024, February 20). What is umpolung? Robert Morris breaks it down in Chemical Society Reviews. University of Toronto, Department of Chemistry. Retrieved January 5, 2026, from [Link]

-

Umpolung. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Corey-Seebach Reagent in the 21st Century: A Review. (2022). Molecules, 27(19), 6689. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (17), 2075-2080. Retrieved January 5, 2026, from [Link]

-

Umpolung chemistry. (2023, March 28). YouTube. Retrieved January 5, 2026, from [Link]

-

New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. (2023). Accounts of Chemical Research, 56(12), 1545–1558. ACS Publications. Retrieved January 5, 2026, from [Link]

-

Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. (2023). Organic Letters, 25(27), 5168–5172. ACS Publications. Retrieved January 5, 2026, from [Link]

-

Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. (2023). Organic Letters, 25(27), 5168–5172. PubMed. Retrieved January 5, 2026, from [Link]

-

Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α‑Amino Acid Esters, Thioesters, Amides, and Peptides. (2023). Organic Letters, 25(27), 5168–5172. American Chemical Society. Retrieved January 5, 2026, from [Link]

-

An Improved Reaction of tris(Methylthio) methane with Epoxides: Application to the Efficient Synthesis of β-Hydroxy Esters. (1993). Synthetic Communications, 23(6), 789-795. Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Retrieved January 5, 2026, from [Link]

-

Exploring Bis(methylthio)methane: Properties, Applications, and Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023, March 26). YouTube. Retrieved January 5, 2026, from [Link]

-

Methane, tris(methylthio)-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Reaction of tris[(diphenylphosphino)dimethylsilyl]methane with molybdenum hexacarbonyl and deprotonation to give a salt with a planar carbanion. (1994). Journal of the Chemical Society, Dalton Transactions, (10), 1509-1516. Retrieved January 5, 2026, from [Link]

-

Methane, tris(methylthio)- | C4H10S3 | CID 138491. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

tris(methyl thio) methane, 5418-86-0. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]

-

Tris(methylthio)methane | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Tris(phenylthio)methyllithium. (2011). Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis. (2021). Scientific Reports, 11(1), 2261. MPG.PuRe. Retrieved January 5, 2026, from [Link]

-

Thioacetals, hydrolysis and reduction to alkanes. (n.d.). Química Organica.org. Retrieved January 5, 2026, from [Link]

-

Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. (2021, March 4). YouTube. Retrieved January 5, 2026, from [Link]

-

Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023, February 6). YouTube. Retrieved January 5, 2026, from [Link]

Sources

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews | Department of Chemistry [chemistry.utoronto.ca]

- 3. dnmfaizpur.org [dnmfaizpur.org]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 三(甲基硫代)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. TRIS(METHYLTHIO)METHANE CAS#: 5418-86-0 [amp.chemicalbook.com]

- 14. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]

- 15. Methane, tris(methylthio)- [webbook.nist.gov]

- 16. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. jk-sci.com [jk-sci.com]

- 21. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thioacetals, hydrolysis and reduction to alkanes [quimicaorganica.org]

Umpolung Reactivity of Tris(methylthio)methane: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the umpolung reactivity of tris(methylthio)methane, a versatile reagent in modern organic synthesis. Traditionally, the carbonyl carbon is an electrophilic center. However, by converting it into a tris(methylthio)methyl group, the polarity is inverted, rendering the central carbon nucleophilic upon deprotonation. This "umpolung" or reversal of polarity opens up a synthetic avenue for the formation of carbon-carbon bonds that are otherwise challenging to construct. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the core principles, mechanistic insights, and practical applications of tris(methylthio)methane as a formyl anion equivalent. We will delve into the generation of the key nucleophilic intermediate, its diverse reactions with a range of electrophiles, and the subsequent deprotection strategies to unmask the final carbonyl functionality.

Introduction: The Concept of Umpolung and the Role of Tris(methylthio)methane

In the landscape of organic synthesis, the inherent polarity of functional groups dictates their reactivity. The carbonyl group, with its electrophilic carbon, is a cornerstone of many synthetic transformations. However, the strategic reversal of this inherent polarity, a concept termed "umpolung," provides a powerful tool for retrosynthetic analysis and the construction of complex molecular architectures.[1][2] This inversion of reactivity allows for the formation of bonds that are not accessible through conventional synthetic methods.

Tris(methylthio)methane, (CH₃S)₃CH, has emerged as a highly effective and versatile reagent for achieving umpolung of the formyl group. By masking a carbonyl group as a trithioorthoformate, the otherwise electrophilic carbon can be transformed into a nucleophilic center upon treatment with a strong base. This nucleophile, the tris(methylthio)methyl anion, serves as a synthetic equivalent of a formyl anion, a species that is not directly accessible.

This guide will provide a comprehensive overview of the chemistry of tris(methylthio)methane, from its fundamental properties to its application in sophisticated synthetic strategies.

Physicochemical Properties of Tris(methylthio)methane

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₃ | [3] |

| Molecular Weight | 154.32 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or low melting point solid | [4] |

| Melting Point | 16 °C (lit.) | [4] |

| Boiling Point | 102 °C / 15 mmHg (lit.), 225-227 °C (lit.) | [4] |

| Density | 1.16 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.577 (lit.) | |

| CAS Number | 5418-86-0 |

Tris(methylthio)methane is a combustible liquid and should be handled with appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses. It is irritating to the eyes, respiratory system, and skin.

The Core of Umpolung: Generation and Reactivity of the Tris(methylthio)methyl Anion

The synthetic utility of tris(methylthio)methane hinges on the generation of its corresponding carbanion, tris(methylthio)methyllithium. This is typically achieved by deprotonation with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Caption: Generation of tris(methylthio)methyllithium.

The resulting tris(methylthio)methyl anion is a potent nucleophile that can engage in a wide array of carbon-carbon bond-forming reactions with various electrophiles.

Reactions with Alkyl Halides

One of the most fundamental applications of tris(methylthio)methyllithium is its reaction with primary and secondary alkyl halides to form substituted trithioorthoformates. This reaction provides a straightforward method for the introduction of a masked carbonyl group.

Caption: Alkylation of the tris(methylthio)methyl anion.

This alkylation is a key step in the synthesis of more complex molecules and has been utilized in the preparation of natural products such as (–)-nephrosteranic acid and (–)-roccellaric acid.

Reactions with Epoxides

The tris(methylthio)methyl anion readily reacts with epoxides to yield β-hydroxy trithioorthoformates. This reaction is an effective method for the synthesis of β-hydroxy aldehydes or their derivatives after deprotection. The reaction is typically carried out at low temperatures, and the yields can be significantly improved by the addition of hexamethylphosphoramide (HMPA).

Experimental Protocol: Reaction with Epoxides

-

To a solution of tris(methylthio)methane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add HMPA (optional, but recommended for improved yields).

-

Add the epoxide (1.0 eq) dropwise and allow the reaction to warm slowly to -45 °C.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions with Carbonyl Compounds

The addition of tris(methylthio)methyllithium to aldehydes and ketones provides access to α-hydroxy trithioorthoformates. These adducts are valuable intermediates in the synthesis of α-hydroxy aldehydes and α-hydroxy ketones.

Acylation Reactions

The tris(methylthio)methyl anion can be acylated using various acylating agents, such as acyl chlorides and esters, to produce α-keto trithioorthoesters. This provides a route to α-dicarbonyl compounds.

Conjugate Addition Reactions

Tris(methylthio)methyllithium can also participate in Michael-type or conjugate addition reactions with α,β-unsaturated carbonyl compounds. This 1,4-addition leads to the formation of γ-keto trithioorthoesters, which are precursors to 1,4-dicarbonyl compounds.[5] The regioselectivity of the addition (1,2- vs. 1,4-) can often be controlled by the reaction conditions and the nature of the electrophile.

Deprotection Strategies: Unmasking the Carbonyl Group

A crucial step in the synthetic sequence involving tris(methylthio)methane is the deprotection of the trithioorthoformate to reveal the desired carbonyl functionality. The choice of deprotection method depends on the desired product (aldehyde, carboxylic acid, ester, or amide) and the stability of other functional groups in the molecule.

Conversion to Aldehydes

The regeneration of the aldehyde functionality is a key transformation that realizes the role of tris(methylthio)methane as a formyl anion equivalent. Several methods have been developed for this purpose, often involving oxidative hydrolysis. Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water have been shown to be effective for the hydrolysis of thioacetals to their corresponding carbonyl compounds under neutral conditions.[6] Other oxidative methods employing reagents like Dess-Martin periodinane or [bis(trifluoroacetoxy)iodo]benzene (PIFA) can also be utilized.[7]

Caption: Deprotection to form an aldehyde.

Conversion to Carboxylic Acids and Their Derivatives

The trithioorthoformate group can also be converted to other carbonyl-containing functional groups.

-

Carboxylic Acids: Hydrolysis of the trithioorthoformate under acidic conditions, often with the assistance of a thiophilic metal salt like mercury(II) chloride, can yield the corresponding carboxylic acid.[8] Milder, metal-free methods using reagents like hydrogen peroxide under alkaline conditions have also been developed for the conversion of dithioesters to carboxylic acids.[9]

-

Esters and Amides: The tris(methylthio)methyl adducts can be converted into esters, thioesters, and amides. For instance, the reaction of α-sulfinamido trithioformates, derived from the addition of tris(methylthio)methyllithium to sulfinimines, can be unmasked to a variety of functionalities including esters and amides without epimerization.[4][10][11][12]

Experimental Protocol: Hydrolysis to a Thioester

A procedure for the selective hydrolysis of trimethyl trithioorthocarboxylates to methyl thiolcarboxylates has been reported using 35% aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO) or THF.[13]

-

Dissolve the trimethyl trithioorthocarboxylate in DMSO or THF.

-

Add 35% aqueous HBF₄ and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Pharmaceutical and Natural Product Synthesis

The umpolung reactivity of tris(methylthio)methane has been harnessed in the synthesis of a variety of complex and biologically active molecules. Its ability to serve as a formyl anion equivalent allows for the construction of key carbon-carbon bonds in a controlled and predictable manner.

-

Asymmetric Synthesis of α-Amino Acids: The addition of tris(methylthio)methyllithium to nonracemic sulfinimines provides a diastereoselective route to α-amino acids and their derivatives, which are fundamental building blocks in pharmaceutical chemistry.[4][10][11][12]

-

Synthesis of Natural Products: The methodology has been applied to the total synthesis of natural products, including (–)-nephrosteranic acid and (–)-roccellaric acid.

-

Drug Development: The ability to introduce a masked aldehyde functionality is highly valuable in drug discovery for the synthesis of novel scaffolds and the late-stage functionalization of complex molecules.[14]

Conclusion

Tris(methylthio)methane is a powerful and versatile reagent that provides a practical solution for achieving umpolung of the formyl group. The generation of the tris(methylthio)methyl anion and its subsequent reactions with a diverse range of electrophiles offer a robust strategy for the formation of otherwise inaccessible carbon-carbon bonds. The various deprotection methods available further enhance its synthetic utility, allowing for the targeted synthesis of aldehydes, carboxylic acids, and their derivatives. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of tris(methylthio)methane chemistry is an invaluable asset in the design and execution of innovative synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. Visible-light promoted dithioacetalization of aldehydes with thiols under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tris(methylthio)methane , 98% , 5418-86-0 - CookeChem [cookechem.com]

- 5. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]

- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 7. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]

- 10. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Item - Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of 뱉Amino Acid Esters, Thioesters, Amides, and Peptides - figshare - Figshare [figshare.com]

- 13. redalyc.org [redalyc.org]

- 14. Development and investigation of a green multi-component umpolung Biginelli reaction - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Tris(methylthio)methane

Foreword

Tris(methylthio)methane, a seemingly simple molecule, holds significant potential for innovation in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its utility as a masked formyl anion equivalent opens up a diverse range of synthetic pathways for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the chemical stability and reactivity of this versatile reagent. Our focus extends beyond a mere recitation of facts; we aim to provide actionable insights grounded in established scientific principles, empowering you to confidently and effectively incorporate Tris(methylthio)methane into your synthetic strategies.

Physicochemical Properties and Chemical Stability: A Foundation for Practical Application

A thorough understanding of the physical and chemical properties of Tris(methylthio)methane is paramount for its safe and effective handling in a laboratory setting. This section provides a summary of its key characteristics and delves into its stability under various conditions.

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₃ | [] |

| Molecular Weight | 154.32 g/mol | [] |

| Appearance | Colorless to pale yellow liquid or low melting point solid | [][2] |

| Melting Point | 16 °C (lit.) | [3] |

| Boiling Point | 102 °C at 15 mmHg (lit.) | [][3] |

| Density | 1.16 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.577 (lit.) | [3] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [3] |

| Solubility | Immiscible with water | [4] |

Chemical Stability and Handling Considerations

Tris(methylthio)methane is generally stable at room temperature when stored in a closed container under normal conditions.[4] However, its stability can be compromised by exposure to certain conditions, leading to decomposition.

Thermal Stability: While stable at ambient temperatures, prolonged exposure to high temperatures should be avoided. Hazardous decomposition products upon thermal breakdown include carbon monoxide, carbon dioxide, oxides of sulfur, and hydrogen sulfide.[4][5]

Hydrolytic Stability: The trithioorthoformate functionality is susceptible to hydrolysis, particularly under acidic conditions. This reaction can lead to the formation of methanethiol and formic acid derivatives. While specific kinetic data for the hydrolysis of Tris(methylthio)methane under varying pH conditions is not extensively detailed in readily available literature, the general reactivity of thioacetals and related compounds suggests that acidic conditions will facilitate this decomposition pathway. A study on the selective hydrolysis of trimethyl trithioorthocarboxylates, derived from tris(methylthio)methyllithium, utilized 35% aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to achieve this transformation, highlighting the susceptibility of the trithio- moiety to acid-catalyzed hydrolysis.[6]

Oxidative and Reductive Stability: Tris(methylthio)methane is incompatible with strong oxidizing agents and strong bases.[4][5] Reactions with strong oxidants can lead to the oxidation of the sulfur atoms, potentially forming sulfoxides or sulfones, and may be vigorous. While specific studies on the controlled oxidation or reduction of Tris(methylthio)methane are not prevalent in the reviewed literature, the general behavior of thioethers suggests that they can be oxidized. Conversely, the molecule is generally stable to many reducing agents, a property that is beneficial in many of its synthetic applications where other functional groups in a molecule need to be selectively reduced.

Storage and Handling: To ensure its integrity, Tris(methylthio)methane should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[4][7] It is classified as a combustible liquid.[3] Due to its stench, handling should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including eye protection and gloves, should be worn.[7]

The Heart of its Utility: Reactivity of Tris(methylthio)methane

The synthetic power of Tris(methylthio)methane is primarily unlocked through the deprotonation of its central methine proton, which exhibits enhanced acidity due to the presence of three electron-withdrawing sulfur atoms. This deprotonation generates the highly nucleophilic tris(methylthio)methyllithium, a key intermediate that serves as a formyl anion equivalent.

Lithiation: The Gateway to Reactivity

The generation of tris(methylthio)methyllithium is a critical first step in most synthetic applications of Tris(methylthio)methane. This is typically achieved by treating a solution of Tris(methylthio)methane in an ethereal solvent, such as tetrahydrofuran (THF), with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[6] The low temperature is crucial to maintain the stability of the resulting organolithium species.

Synthesis and Experimental Protocols

A reliable and efficient synthesis of Tris(methylthio)methane is essential for its widespread use. This section outlines a convenient laboratory-scale preparation and provides a general protocol for its lithiation and subsequent reaction with an electrophile.

Synthesis of Tris(methylthio)methane

A convenient method for the preparation of Tris(methylthio)methane has been developed, which serves as a precursor for tris(methylthio)methyllithium. [6]While the specific details of the optimized synthesis are found within the cited literature, a general approach involves the reaction of a suitable orthoformate precursor with methanethiol or its equivalent.

It is imperative to consult the primary literature for detailed, step-by-step synthetic procedures and safety precautions before attempting any chemical synthesis.

Experimental Protocol: Lithiation and Alkylation

The following is a generalized protocol for the lithiation of Tris(methylthio)methane and its subsequent reaction with an alkyl halide, based on procedures described in the literature. [6] Materials:

-

Tris(methylthio)methane

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Reaction Mixture: Under a positive pressure of nitrogen, charge the flask with anhydrous THF and Tris(methylthio)methane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-BuLi in hexanes to the stirred solution via syringe, maintaining the temperature below -70 °C. The reaction is typically complete after a short period, as indicated by a color change.

-

Addition of Electrophile: Slowly add the alkyl halide to the solution of tris(methylthio)methyllithium at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product. The disappearance of the starting material and the appearance of a new product spot on the TLC plate are initial indicators of a successful reaction. Spectroscopic data should be consistent with the structure of the expected trimethyl trithioorthocarboxylate.

Spectroscopic Characterization

The identity and purity of Tris(methylthio)methane and its derivatives are confirmed through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Tris(methylthio)methane is characterized by two signals: a singlet for the nine equivalent methyl protons and a singlet for the methine proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show two signals corresponding to the methyl carbons and the methine carbon.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. [8][9][10]* IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic C-H and C-S stretching and bending vibrations. [10]

Conclusion

Tris(methylthio)methane is a valuable and versatile reagent in modern organic synthesis. Its stability under standard laboratory conditions, coupled with the potent nucleophilicity of its lithiated form, provides a reliable platform for the construction of a wide range of organic molecules. A comprehensive understanding of its physicochemical properties, stability, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development. By leveraging the principles and protocols described herein, scientists can confidently employ Tris(methylthio)methane to advance their synthetic endeavors in drug discovery and beyond.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Retrieved from [Link]

-

Synerzine. (2020, December 16). SAFETY DATA SHEET Methane, bis(methylthio)-. Retrieved from [Link]

- Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (17), 2075-2080.

-

National Institute of Standards and Technology. (2021, January 29). SAFETY DATA SHEET. Retrieved from [Link]

- Gangarajulu Kesavulu, G. K., Balachandra, B., & Prasad, K. R. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Organic Letters, 25(27), 5168–5172.

- Ian Fleming, & Christopher D. Floyd. (1981). The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 969-974.

-

National Institute of Standards and Technology. (n.d.). Methane, tris(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

- Ali, M. A., & Tasdelen, M. A. (2014). The Reactions of Tris(Trimethylsilyl)Methyl Lithium with Some Epoxides.

-

ResearchGate. (n.d.). Tris(methylthio)methane | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tris(phenylthio)methyllithium. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, tris(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

- Schäcker, M., Foth, H., Schlüter, J., & Kahl, R. (1991). Oxidation of Tris to One-Carbon Compounds in a Radical-Producing Model System, in Microsomes, in Hepatocytes and in Rats.

-

PubChem. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]

- Gangarajulu Kesavulu, G. K., Balachandra, B., & Prasad, K. R. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Organic Letters, 25(27), 5168–5172.

- Stoltz, B. M., & Day, G. S. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Caltech.

-

The Good Scents Company. (n.d.). tris(methyl thio) methane, 5418-86-0. Retrieved from [Link]

- Juarez-Perez, E. J., Ono, L. K., & Qi, Y. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters, 10(19), 5708-5714.

- Ditengou, F. A., et al. (2022). Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis. Scientific Reports, 12(1), 14202.

- Gangarajulu Kesavulu, G. K., Balachandra, B., & Prasad, K. R. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Semantic Scholar.

Sources

- 2. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]

- 3. 三(甲基硫代)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. synerzine.com [synerzine.com]

- 8. Methane, tris(methylthio)- [webbook.nist.gov]

- 9. Methane, tris(methylthio)- [webbook.nist.gov]

- 10. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tris(methylthio)methane safety, handling, and disposal

An In-depth Technical Guide to the Safety, Handling, and Disposal of Tris(methylthio)methane